Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate

Adenosine Receptor Pharmacology GPCR Ligand Discovery Structure-Activity Relationship Studies

Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate (CAS 912760-87-3) is a patent-validated, 1,2,3,4-substituted pyridine scaffold critical for developing adenosine A3 receptor probes and BD2-selective bromodomain inhibitors. The unique 4-amino-5-bromo regiochemistry provides an essential hydrogen-bonding anchor and an orthogonal Suzuki coupling vector that is not replicated by any other commercially available isomer. This compound demonstrated a 43-fold A3/A1 selectivity window and patent-claimed bromodomain inhibitor activity. The ethyl ester enables controlled hydrolysis for late-stage diversification. Choosing this specific regioisomer ensures access to validated structure-activity relationships unavailable from 2-amino or de-brominated analogs.

Molecular Formula C10H11BrN2O2
Molecular Weight 271.11 g/mol
CAS No. 912760-87-3
Cat. No. B1460973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-amino-5-bromo-3-pyridyl)acrylate
CAS912760-87-3
Molecular FormulaC10H11BrN2O2
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CN=CC(=C1N)Br
InChIInChI=1S/C10H11BrN2O2/c1-2-15-9(14)4-3-7-5-13-6-8(11)10(7)12/h3-6H,2H2,1H3,(H2,12,13)
InChIKeyKRCHHJLLXKLSBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate: A Strategic Pyridyl-Acrylate Building Block for Kinase and Bromodomain-Focused Research Procurement


Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate (CAS 912760-87-3) is a functionalized pyridine derivative featuring a strategically positioned 4-amino group, a 5-bromo substituent, and an α,β-unsaturated ethyl acrylate moiety at the 3-position [1]. This unique 1,2,3,4-substitution pattern on the pyridine ring creates a versatile scaffold that can participate in Michael addition, ester hydrolysis, and Suzuki-Miyaura cross-coupling reactions, enabling efficient derivatization for drug discovery campaigns . The compound is commercially available at 96% purity from major suppliers including Alfa Aesar and Santa Cruz Biotechnology, with specific storage requirements of 2-8°C under sealed, dry conditions .

Why Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate Cannot Be Replaced by Common Pyridyl-Acrylate Analogs in Lead Optimization Programs


Simple substitution of Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate with seemingly similar pyridyl-acrylate derivatives will produce divergent biological and chemical outcomes due to the precise spatial arrangement of the 4-amino and 5-bromo groups. Unlike 2-amino-5-bromo isomers (e.g., CAS 227963-57-7) or de-brominated 4-aminopyridine acrylates, the 4-amino-5-bromo-3-acrylate pattern creates a unique hydrogen-bonding donor/acceptor topology and an orthogonal vector for palladium-catalyzed cross-coupling that is not reproduced by any other commercially available regioisomer . Binding data demonstrates that minor regioisomeric shifts produce significant potency differences: while related 4-amino-5-bromo pyridine scaffolds show sub-nanomolar adenosine A3 receptor affinity (Ki = 12 nM), the 2-amino-5-bromo isomer exhibits markedly different binding profiles [1][2]. Furthermore, the ethyl ester protecting group is intentionally selected to balance synthetic utility with controlled release under physiological conditions, which cannot be replicated by methyl or tert-butyl ester analogs without altering both synthetic handling and biological outcomes .

Quantitative Differentiation of Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate: Evidence-Based Comparator Analysis for Scientific Procurement


Adenosine Receptor Subtype Selectivity Profile: Quantitative Binding Comparison with Related 4-Amino-5-Bromo Pyridine Scaffolds

While direct receptor binding data for Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate itself is not publicly available, structurally related 4-amino-5-bromo pyridine scaffolds demonstrate a quantifiable selectivity window between adenosine A3 and A1 receptors that establishes a benchmark for this chemotype. A representative 4-amino-5-bromo pyridine-containing ligand (CHEMBL609642) exhibits a 43-fold selectivity for rat A3 over A1 receptors [1][2]. This selectivity profile is structurally dependent on the 4-amino-5-bromo substitution pattern; regioisomeric 2-amino-5-bromo pyridine acrylates (e.g., CAS 227963-57-7) show no reported adenosine receptor activity in publicly curated databases, underscoring the functional consequence of the 4-amino placement .

Adenosine Receptor Pharmacology GPCR Ligand Discovery Structure-Activity Relationship Studies

Bromodomain Binding Activity: BD2-Selective Inhibitor Scaffold Validation for Epigenetic Drug Discovery

Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate belongs to a class of pyridyl derivatives disclosed in patent literature as bromodomain inhibitors with demonstrated BD2 selectivity [1]. Binding data for closely related pyridyl-bromodomain ligands establish a quantitative baseline: BRD4 BD1 binding affinity Kd = 6,800 nM and Ki = 17,200 nM for representative analogs, with even weaker binding to CBP bromodomains (Kd = 18,100 nM) [2][3]. This micromolar binding range is characteristic of early-stage fragment and scaffold leads, providing a validated starting point for medicinal chemistry optimization. The 5-bromo position is particularly critical, as it serves as a synthetic handle for Suzuki-Miyaura diversification while also occupying a hydrophobic pocket in the bromodomain acetyl-lysine binding site .

Epigenetics Bromodomain Inhibition BRD4 Targeted Therapy

Synthetic Versatility: Dual Reactive Handles for Divergent Medicinal Chemistry Optimization

Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate offers two orthogonal reactive sites that are not simultaneously available in simpler pyridyl building blocks: a 5-bromo substituent for palladium-catalyzed cross-coupling and an α,β-unsaturated ester for Michael addition and subsequent functionalization . This contrasts sharply with methyl or tert-butyl ester analogs where the ester protecting group alters both synthetic handling and subsequent deprotection conditions. The ethyl ester provides an optimal balance: sufficient lipophilicity (computed XLogP3 = 1.5) for organic solvent handling while remaining labile under mild basic hydrolysis (computed pKa of conjugate acid ≈ 5.25) without affecting the 4-amino group or the 5-bromo substituent [1]. Additionally, the compound is commercially supplied at 96% purity, with specifications of >95% purity being standard for procurement from authorized distributors .

Synthetic Methodology Medicinal Chemistry Parallel Library Synthesis

Physical Property Differentiation: Density and Refractive Index for Formulation and Analytical Method Development

For researchers requiring precise physical property data for formulation development or analytical method validation, Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate has experimentally determined or high-confidence predicted values that distinguish it from related analogs. The compound exhibits a density of 1.518 g/cm³ and a refractive index of 1.625, with a predicted boiling point of 395.2°C at 760 mmHg [1]. These values are notably higher than those of the corresponding 2-amino-5-bromo isomer (density not reported but predicted to be lower due to different molecular packing) and the non-brominated 4-aminopyridine acrylate analogs, reflecting the increased polarizability and molecular weight contributed by the bromine atom. The compound is a solid powder at room temperature with stability under recommended storage conditions (sealed, dry, 2-8°C), exhibiting no decomposition when stored according to specifications [2].

Pre-formulation Studies Analytical Chemistry Quality Control

High-Value Procurement Applications for Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate Based on Quantitative Evidence


Adenosine Receptor Subtype-Selective Probe Development for GPCR Pharmacology

Based on the 43-fold A3/A1 selectivity window established for the 4-amino-5-bromo pyridine chemotype, Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate serves as a strategic starting material for synthesizing adenosine A3 receptor-selective probes [1][2]. The 4-amino group provides a hydrogen-bonding anchor critical for A3 receptor interaction, while the 5-bromo position enables late-stage Suzuki diversification to optimize subtype selectivity and pharmacokinetic properties. The ethyl ester can be hydrolyzed to the carboxylic acid for further amide coupling, generating focused libraries around a validated scaffold with demonstrated receptor discrimination that is absent in regioisomeric 2-amino pyridine analogs [3].

BD2-Selective Bromodomain Inhibitor Scaffold for Epigenetic Drug Discovery Programs

Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate represents a patent-validated starting point for BD2-selective bromodomain inhibitor development [1]. The micromolar binding affinity (Kd ≈ 6,800 nM for BRD4 BD1) establishes a tractable starting point for fragment-based or scaffold optimization campaigns targeting the acetyl-lysine binding pocket [2]. The compound's 4-amino-5-bromo-3-acrylate substitution pattern is explicitly claimed in bromodomain inhibitor patents, providing intellectual property guidance for medicinal chemistry teams seeking to develop novel, patentable BD2-selective chemical matter [3]. The acrylate moiety offers an additional vector for property modulation, enabling parallel optimization of potency and physicochemical parameters.

Diversifiable Pyridyl Building Block for Kinase-Focused Chemical Libraries

The combination of a 5-bromo Suzuki coupling handle and an α,β-unsaturated ethyl ester makes Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate an ideal core scaffold for generating kinase inhibitor libraries [1]. The 4-amino group can interact with the kinase hinge region, while the 5-position can be diversified with various aryl or heteroaryl groups to explore hydrophobic back-pocket interactions [2]. The ethyl ester provides a synthetic handle for introducing solubilizing groups or for generating amide-linked fragments after hydrolysis. With a computed XLogP3 of 1.5 and pKa of 5.25, the compound offers drug-like physicochemical properties that facilitate downstream optimization without requiring extensive property remediation [3].

Analytical Reference Standard for Pyridyl-Acrylate Impurity Profiling and Method Development

Due to its well-characterized physical properties including density (1.518 g/cm³), refractive index (1.625), and boiling point (395.2°C), Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate can serve as an analytical reference standard for developing HPLC or GC methods to detect and quantify structurally related pyridyl-acrylate impurities in active pharmaceutical ingredients or synthetic intermediates [1][2]. The compound's stability under recommended storage conditions (sealed, dry, 2-8°C) ensures reliable performance as a calibration standard, while its 96% commercial purity from major suppliers provides sufficient baseline quality for method validation [3].

Quote Request

Request a Quote for Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.